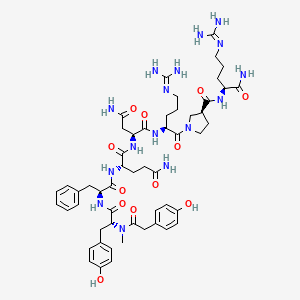
HO-Lva
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of HO-Lva involves solid-phase peptide synthesis (SPPS) techniques. The peptidic part of the molecule is synthesized on p-methylbenzhydrylamine resin, and the arylazido group is attached in solution with PyBOP under dual wavelength reverse phase HPLC monitoring . This method allows for the identification and isolation of the target compound with high purity.
Analyse Des Réactions Chimiques
HO-Lva undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
HO-Lva has a wide range of scientific research applications, including:
Mécanisme D'action
HO-Lva exerts its effects by binding to the V1a vasopressin receptor, thereby inhibiting the receptor’s interaction with its natural ligand, vasopressin . This binding prevents the activation of downstream signaling pathways that are normally triggered by vasopressin, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets involved include the V1a receptor and associated G protein-coupled signaling pathways .
Comparaison Avec Des Composés Similaires
HO-Lva is unique compared to other similar compounds due to its high selectivity for the V1a vasopressin receptor and its ability to adopt a pseudocyclic conformation similar to that of cyclic agonists . Similar compounds include:
F-180: Another selective V1a vasopressin receptor agonist with high affinity.
[125I][Lys(3N3Phpa)8]this compound: A photoactivatable linear peptide antagonist used for receptor labeling studies.
These compounds share structural similarities with this compound but differ in their specific functional properties and applications.
Propriétés
Formule moléculaire |
C53H74N16O12 |
|---|---|
Poids moléculaire |
1127.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(3S)-3-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)acetyl]-methylamino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C53H74N16O12/c1-68(44(74)27-32-13-17-35(71)18-14-32)41(26-31-11-15-34(70)16-12-31)50(80)67-39(25-30-7-3-2-4-8-30)48(78)64-37(19-20-42(54)72)47(77)66-40(28-43(55)73)49(79)65-38(10-6-23-62-53(59)60)51(81)69-24-21-33(29-69)46(76)63-36(45(56)75)9-5-22-61-52(57)58/h2-4,7-8,11-18,33,36-41,70-71H,5-6,9-10,19-29H2,1H3,(H2,54,72)(H2,55,73)(H2,56,75)(H,63,76)(H,64,78)(H,65,79)(H,66,77)(H,67,80)(H4,57,58,61)(H4,59,60,62)/t33-,36-,37-,38-,39-,40-,41+/m0/s1 |
Clé InChI |
QSWYUUWOWAFPRH-PDQNOIBYSA-N |
SMILES isomérique |
CN([C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@@H](C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
SMILES canonique |
CN(C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCC(C3)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


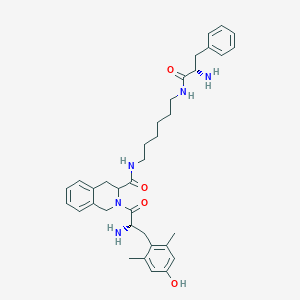
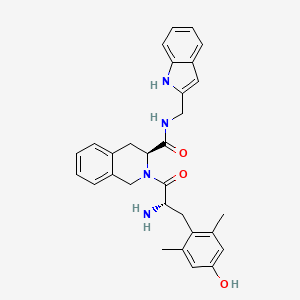
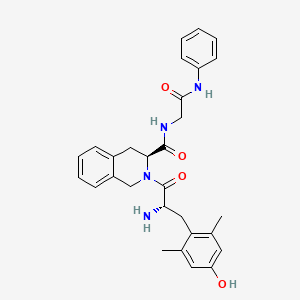
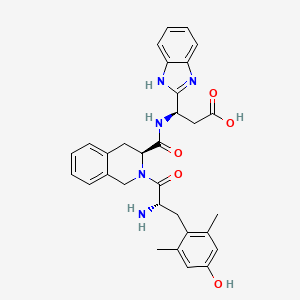
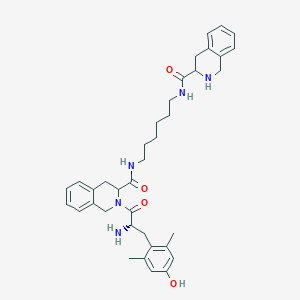

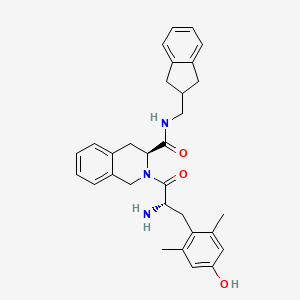
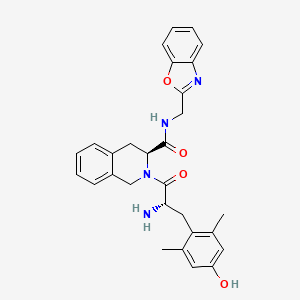
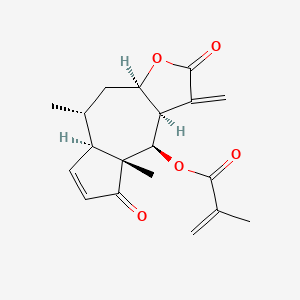
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
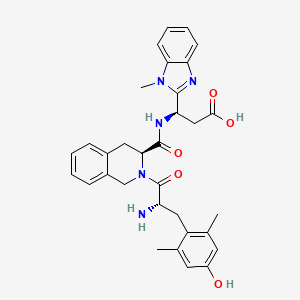
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

![H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid](/img/structure/B10849187.png)
